REACTION_CXSMILES
|
OC1C=CC(C2C3C=C(N(C)C)C=CC=3S(=O)(=O)CCC2)=CC=1.[O:24]=[S:25](=[O:37])([CH3:36])[O:26][CH2:27][CH2:28][CH2:29][CH2:30]OS(=O)(C)=O.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[S:25]([O:26][CH2:27][CH2:28][CH2:29][CH3:30])(=[O:37])(=[O:24])[CH3:36] |f:2.3.4|
|
Name
|
5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzo-thiepine-1,1-dioxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1CCCS(C2=C1C=C(C=C2)N(C)C)(=O)=O
|
Name
|
|
Quantity
|
2.68 g
|
Type
|
reactant
|
Smiles
|
O=S(OCCCCOS(=O)(C)=O)(C)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the crude was dissolved in 30 mL of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting white foam was chromatographed through silica gel column
|
Type
|
WASH
|
Details
|
eluted with 30% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S(C)(=O)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |